molecular formula C9H9BrClN3S B3029024 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride CAS No. 4871-23-2

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride

Cat. No.: B3029024
CAS No.: 4871-23-2
M. Wt: 306.61
InChI Key: KFVCKPLQEUVUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a hydrazinyl group attached to the thiazole ring, with the hydrochloride salt form enhancing its solubility in water. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride typically involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but is optimized for higher yields and purity. The use of acetone for leaching during the salification step helps improve the purity of the final product. The process is designed to be stable, reliable, and easy to operate, ensuring high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring may also interact with various biological receptors, modulating their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride

Uniqueness

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride is unique due to the presence of both the bromophenyl and thiazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S.ClH/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11;/h1-5H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVCKPLQEUVUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4871-23-2
Record name Thiazole, 4-(4-bromophenyl)-2-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4871-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride
Reactant of Route 3
4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride
Reactant of Route 5
4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride
Reactant of Route 6
4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.